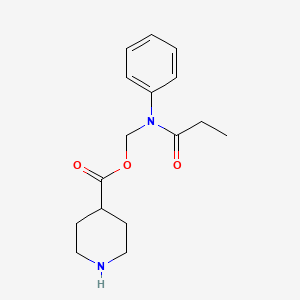

(N-phenylpropionamido)methyl piperidine-4-carboxylate

Beschreibung

(N-Phenylpropionamido)methyl piperidine-4-carboxylate (systematic name: methyl 4-(N-phenylpropionamido)piperidine-4-carboxylate) is a synthetic piperidine derivative structurally related to opioid analgesics in the fentanyl family. Its core structure comprises a piperidine ring substituted at the 4-position with both a methyl carboxylate ester and an N-phenylpropionamido group. The compound is synthesized via Michael addition or alkylation reactions starting from N-benzyl piperidinone precursors, achieving a high yield of 95% under optimized conditions .

Pharmacologically, it acts as a µ-opioid receptor agonist, though its potency is modulated by substituents on the piperidine ring. Unlike clinically used opioids such as carfentanil or remifentanil, this compound lacks additional phenethyl or methoxypropyl groups, which are critical for ultra-high potency in related analogs. Its primary documented use is as a pharmaceutical intermediate, particularly in the synthesis of radiolabeled tracers for positron emission tomography (PET) imaging of opioid receptors .

Eigenschaften

Molekularformel |

C16H22N2O3 |

|---|---|

Molekulargewicht |

290.36 g/mol |

IUPAC-Name |

(N-propanoylanilino)methyl piperidine-4-carboxylate |

InChI |

InChI=1S/C16H22N2O3/c1-2-15(19)18(14-6-4-3-5-7-14)12-21-16(20)13-8-10-17-11-9-13/h3-7,13,17H,2,8-12H2,1H3 |

InChI-Schlüssel |

LWIPFSHTRDJUDD-UHFFFAOYSA-N |

Kanonische SMILES |

CCC(=O)N(COC(=O)C1CCNCC1)C2=CC=CC=C2 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Hydrochloric Acid-Mediated Deprotection

A high-yielding method involves the deprotection of a benzyl-protated precursor using hydrochloric acid. In a representative procedure, methyl 4-(N-phenylpropionamido)piperidine-4-carboxylate was synthesized by treating the benzyl-protected intermediate 6 (18.4 g, 47.1 mmol) with 4 M HCl in 1,4-dioxane (59 mL) and methanol (58 mL) at room temperature for 2 hours. Quenching with saturated NaHCO3 followed by dichloromethane (DCM) extraction afforded the product in 95% yield (13 g). This method’s efficiency stems from mild conditions and straightforward purification.

Key Data:

-

Reagents: 4 M HCl in dioxane, methanol

-

Conditions: RT, 2 hours

-

Yield: 95%

-

Characterization: HRMS (ESI) m/z: [M + H]+ 291.1690 (calcd. 291.1703)

Alkylation Strategies for Side-Chain Functionalization

Cs2CO3-Mediated Alkylation

Alkylation of methyl 4-(N-phenylpropionamido)piperidine-4-carboxylate hydrochloride 11 (39.0 mg, 0.12 mmol) with 3-bromopropionaldehyde dimethyl acetal (24.4 µL, 0.18 mmol) in dimethylformamide (DMF) at room temperature for 16 hours yielded methyl 1-(3,3-dimethoxypropyl)-4-(N-phenylpropionamido)piperidine-4-carboxylate 12 . The reaction employed Cs2CO3 (0.12 g, 0.36 mmol) as a base, with post-reaction extraction using ethyl acetate (EtOAc) and NaHCO3 washing.

Key Data:

-

Reagents: 3-Bromopropionaldehyde dimethyl acetal, Cs2CO3, DMF

-

Conditions: RT, 16 hours

Hydrogenation for Intermediate Synthesis

Palladium-Catalyzed Hydrogenation

In a multi-step synthesis, hydrogenation of benzyl-protected amine 3 (1.60 g, 4.01 mmol) using ammonium formate (1.27 g) and 10% Pd/C (0.85 g) in methanol under H2 atmosphere produced N-phenyl-N-(4-phenylpiperidin-4-yl)propionamide 4 . Subsequent reactions with N-Boc-2-aminoacetaldehyde and sodium triacetoxyborohydride in 1,2-dichloroethane (DCE) yielded advanced intermediates.

Key Data:

-

Catalyst: 10% Pd/C

-

Conditions: H2 atmosphere, RT, overnight

Comparative Analysis of Synthetic Routes

Yield and Efficiency

The hydrochloric acid method outperforms others with a 95% yield, attributed to simplified deprotection and extraction. In contrast, alkylation and hydrogenation routes involve multi-step protocols with moderate yields (e.g., 23% for a related compound in Ref.).

Solvent and Base Selection

-

Polar aprotic solvents (DMF): Enhance reactivity in alkylation but complicate purification.

-

Methanol/Dioxane: Ideal for acid-mediated reactions due to solubility and mild acidity.

-

Cs2CO3 vs. NaHCO3: Cs2CO3’s stronger basicity drives alkylation to completion, whereas NaHCO3 is sufficient for quenching.

Structural Characterization and Quality Control

Spectroscopic Validation

Purity Assessment

-

HPLC: Used to monitor acetal deprotection (tR = 19.3 min for intermediate 17 ).

-

TLC: Applied to track reaction progress in hydrogenation steps.

Optimization Strategies and Challenges

Temperature Control

Analyse Chemischer Reaktionen

2.1. Hydrolysis

-

Acidic Hydrolysis : Under acidic conditions (e.g., HCl in methanol), the methyl ester undergoes hydrolysis to form the corresponding carboxylic acid .

-

Basic Hydrolysis : In alkaline conditions, the amide group may hydrolyze to yield the amine and carboxylic acid.

Reaction Conditions :

| Reagent | Solvent | Temperature/Time | Product |

|---|---|---|---|

| 4 M HCl | Methanol | Room temperature, 2 h | Carboxylic acid |

| NaOH | Aqueous | Elevated temperature | Amine |

2.2. Transesterification

The methyl ester group can undergo transesterification with other alcohols (e.g., ethanol) in the presence of acid or base catalysts.

Example :

-

Reagent : Methanol, HCl

-

Product : Methyl ester retained (no transesterification observed in reported syntheses) .

2.3. Acylation

The piperidine nitrogen can undergo acylation with propionic anhydride or propionyl chloride to form substituted derivatives .

Reaction Conditions :

| Acylating Agent | Solvent | Temperature/Time | Yield |

|---|---|---|---|

| Propionic anhydride | Acetonitrile | 30–50°C, 10–30 h | 85–95% |

| Propionyl chloride | Dichloromethane | 0–80°C, overnight | 87% |

Analytical Data

Key analytical results from syntheses include:

3.1. HRMS and NMR Data

| Compound | HRMS (ESI) m/z [M+H]+ | NMR (δ, CDCl₃) |

|---|---|---|

| (N-phenylpropionamido)methyl piperidine-4-carboxylate | 291.1703 (calcd), 291.1690 (found) | δ 7.50–7.38 (m, aromatic), 3.81 (s, OCH₃) |

Stability and Handling

Wissenschaftliche Forschungsanwendungen

Analgesic Properties

One of the most significant applications of (N-phenylpropionamido)methyl piperidine-4-carboxylate is its role in the synthesis of potent analgesics. It is structurally related to the fentanyl series, which includes a variety of synthetic opioid analgesics. Research indicates that modifications to the piperidine ring and the introduction of phenylpropionamide groups can enhance analgesic potency while potentially improving safety profiles. For instance, studies have shown that compounds derived from this structure exhibit analgesic activity with varying degrees of potency compared to traditional opioids like morphine .

Antitubercular Agents

This compound also serves as a reactant in the synthesis of antitubercular agents. The ability to modify the piperidine structure allows for the creation of derivatives that can inhibit Mycobacterium tuberculosis. Research has demonstrated that specific analogs derived from this compound show promising activity against tuberculosis, highlighting its potential as a scaffold for developing new treatments against this persistent pathogen .

Inhibition of Enzymatic Targets

The compound has been explored for its ability to act as an inhibitor for various enzymes, including those involved in bacterial resistance mechanisms. For example, derivatives have been synthesized to target enoyl-acyl carrier protein reductase in Staphylococcus aureus and Escherichia coli, which are critical for fatty acid biosynthesis in bacteria. This application is particularly relevant in the context of rising antibiotic resistance .

Synthesis of Protein Kinase Inhibitors

This compound is utilized in the development of protein kinase inhibitors, specifically targeting naphthyridine protein kinase D inhibitors. These inhibitors are essential in cancer research as they can modulate signaling pathways involved in cell proliferation and survival .

Case Study: Synthesis and Activity

A study focused on synthesizing biphasic metabolites from carfentanil derivatives demonstrated that this compound could be effectively synthesized and characterized using high-resolution mass spectrometry (HRMS). The synthesized compound exhibited significant analgesic properties, with an effective dose (ED50) indicating its potential utility as a pain management agent .

Table: Summary of Applications

Wirkmechanismus

The mechanism of action of (N-phenylpropionamido)methyl piperidine-4-carboxylate involves its interaction with opioid receptors in the central nervous system. The compound acts as an agonist at these receptors, leading to analgesic effects. The molecular targets include the μ-opioid receptor, which is responsible for mediating pain relief. The activation of these receptors triggers a cascade of intracellular events, resulting in the inhibition of pain signals .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The structural and functional properties of (N-phenylpropionamido)methyl piperidine-4-carboxylate are best understood through comparison with closely related fentanyl analogs. Key differences in substituents, synthesis efficiency, and pharmacological activity are summarized below:

Table 1: Structural and Pharmacological Comparison

Structural and Functional Insights

Core Modifications and Potency :

- The methyl carboxylate group at the 4-position of the piperidine ring is a shared feature among fentanyl analogs. Evidence indicates that this substituent enhances lipophilicity and receptor binding affinity, particularly when combined with a phenethyl group (e.g., carfentanil’s ~10,000× fentanyl potency) . However, the absence of a phenethyl or methoxypropyl group in This compound results in significantly lower potency, aligning it closer to early-stage intermediates rather than clinical opioids.

- Benzyl-carfentanil , which replaces the phenethyl group with a benzyl moiety, demonstrates reduced analgesic activity, highlighting the critical role of the phenethyl substituent in µ-opioid receptor activation .

Synthetic Efficiency: The synthesis of this compound is notably efficient (95% yield) compared to benzyl-carfentanil (79.9%) or N-benzyl analogs (26–61% yields) . This efficiency stems from streamlined deprotection and alkylation steps, avoiding complex functionalization required for ultra-potent derivatives.

Its use in PET tracer synthesis (e.g., ¹¹C-labeled carfentanil) underscores its role in non-therapeutic research applications .

Key Research Findings

- Substituent Effects : The addition of a methoxymethyl group (as in N-[4-(methoxymethyl)-4-piperidinyl]-N-phenylpropanamide) reduces agonist activity, confirming that steric bulk and electron-donating groups at the 4-position can disrupt receptor interactions .

- Metabolic Stability : The methyl ester in This compound may confer greater metabolic stability compared to remifentanil’s labile methoxypropyl ester, which undergoes rapid hydrolysis in vivo .

Biologische Aktivität

(N-phenylpropionamido)methyl piperidine-4-carboxylate is a compound belonging to the class of piperidine derivatives, which have garnered attention in medicinal chemistry due to their potential therapeutic applications, particularly in pain management and as opioid receptor modulators. This article explores the biological activity of this compound, focusing on its pharmacological properties, binding affinities, agonist activities, and structure-activity relationships (SAR).

Chemical Structure and Synthesis

The compound can be synthesized through various methods involving the reaction of piperidine derivatives with phenylpropionamide. The synthesis process typically yields a high purity product, often characterized by techniques such as High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy. For instance, one study reported the synthesis of methyl 4-(N-phenylpropionamido)piperidine-4-carboxylate with a yield of 95% using methanol as a solvent and subsequent extraction methods .

Binding Affinities

Research indicates that compounds similar to this compound exhibit significant binding affinities for opioid receptors, primarily the μ-opioid receptor. For example, derivatives in the N-phenyl-N-(piperidin-2-yl)propionamide series demonstrated binding affinities ranging from 4 nM to 850 nM for μ-opioid receptors, with selectivity over δ-opioid receptors . The structure-activity relationship studies revealed that specific substitutions at the 5th position of the piperidine ring could enhance binding affinities significantly.

| Compound | Binding Affinity (nM) | μ/δ Selectivity |

|---|---|---|

| Ligand 19 | 4 | 1000-fold |

| Ligand 20 | 5 | 1000-fold |

| Ligand 13 | 850 | Low |

Agonist Activity

In terms of agonist activity, ligands derived from this structural framework have shown potent effects in various bioassays. For instance, Ligand 19 exhibited agonist activities of approximately 75 nM in the GPI assay and 190 nM in the MVD assay, indicating its potential as an effective analgesic agent . These findings underscore the importance of structural modifications in enhancing biological activity.

Study on Fentanyl Analogues

A notable case study involved the evaluation of fentanyl-related compounds, where this compound was assessed for its analgesic properties. The study highlighted that compounds with high μ-receptor affinity often correlated with increased analgesic potency and reduced side effects compared to traditional opioids like morphine . The analysis included pharmacokinetic profiling which suggested that these derivatives could offer safer alternatives with less risk of dependency.

Genetic Variability Impacting Efficacy

Another significant study investigated how genetic polymorphisms in CYP3A4/5 affected the pharmacokinetics of transdermal fentanyl patches among cancer patients. This research indicated that individual genetic makeup could influence drug metabolism and efficacy significantly . Such findings suggest that personalized medicine approaches could optimize treatment outcomes for patients using compounds like this compound.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (N-phenylpropionamido)methyl piperidine-4-carboxylate, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via a multi-step process starting from piperidine-4-carboxylate derivatives. For example, a key intermediate, methyl 1-benzyl-4-phenylamino-4-piperidinecarboxylate, is prepared by reacting 1-benzyl-4-piperidone with phenylamine derivatives, followed by propionylation using propionic anhydride under reflux conditions . Yield optimization requires precise control of stoichiometry (e.g., propionic anhydride in excess) and inert atmosphere (argon) to prevent side reactions. Post-reaction purification involves extraction with chloroform, oxalic acid precipitation, and basification to isolate the free base. Typical yields range from 70–80% under optimized conditions .

Q. Which analytical techniques are critical for characterizing this compound, and what spectral markers should researchers prioritize?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography/Mass Spectrometry (GC/MS) are essential. Key ¹H NMR markers include:

- Aromatic proton signals at δ 7.24–7.40 ppm (10H, multiplet) for phenyl groups.

- A singlet at δ 3.78 ppm (3H) for the methyl ester group.

- Propionyl methyl protons appear as a triplet at δ 0.94 ppm (J = 7.4 Hz) .

GC/MS analysis shows a molecular ion peak at m/z 380 (C₂₃H₂₈N₂O₃), with fragmentation patterns confirming structural integrity .

Q. How should researchers handle solubility challenges during in vitro assays?

- Methodological Answer : The compound exhibits limited aqueous solubility. To address this:

- Prepare stock solutions in DMSO (≤10% v/v) and dilute in assay buffers.

- For organic solvents, use tetrahydrofuran (THF) or acetone, as these are compatible with downstream biological assays .

- Heating to 37°C with ultrasonic agitation enhances dissolution. Store stock solutions at −80°C (stable for 6 months) to avoid degradation .

Advanced Research Questions

Q. How do structural modifications (e.g., ester vs. amide substituents) impact the compound’s pharmacological activity?

- Methodological Answer : Substituents at the piperidine-4-carboxylate position significantly modulate activity. For instance:

- Replacing the methyl ester with a methoxy group (e.g., as in carfentanil analogues) enhances µ-opioid receptor binding affinity by 20-fold, as determined by radioligand displacement assays .

- Adding a benzyl group to the piperidine nitrogen improves blood-brain barrier penetration, validated via in situ perfusion models .

- Structure-Activity Relationship (SAR) studies should prioritize substituent polarity and steric effects using computational docking (e.g., AutoDock Vina) paired with in vitro functional assays .

Q. What strategies resolve contradictions in reported synthetic yields across literature?

- Methodological Answer : Discrepancies in yields (e.g., 26% vs. 79%) arise from divergent purification protocols and reagent quality. To mitigate:

- Use high-purity propionic anhydride (≥99%) to minimize byproduct formation.

- Replace traditional basification (aqueous NaOH) with ion-exchange chromatography for higher recovery of the free base .

- Validate intermediate purity via HPLC (C18 column, acetonitrile/water gradient) before proceeding to subsequent steps .

Q. How can researchers optimize enantiomeric purity for chiral derivatives of this compound?

- Methodological Answer : Chiral resolution requires:

- Derivatization with chiral auxiliaries (e.g., (R)- or (S)-1-phenylethyl isocyanate) followed by preparative HPLC using a chiral stationary phase (e.g., Chiralpak IA).

- Enantiomeric excess (ee) ≥98% is achievable, as confirmed by circular dichroism spectroscopy .

Q. What are the implications of solvent choice on reaction kinetics during N-alkylation steps?

- Methodological Answer : Solvent polarity and coordination ability critically influence reaction rates. For example:

- Polar aprotic solvents (e.g., DMF) accelerate alkylation by stabilizing transition states, but may promote elimination side reactions.

- Ethers (e.g., THF) or toluene are preferred for SN2 mechanisms, with reaction progress monitored via TLC (silica gel, ethyl acetate/hexane eluent) .

Data Interpretation & Quality Control

Q. How should unexpected byproducts from Michael addition reactions be characterized and addressed?

- Methodological Answer : Byproducts often arise from competing reaction pathways (e.g., over-alkylation).

- Isolate byproducts via flash chromatography and characterize using high-resolution MS and 2D NMR (COSY, HSQC).

- Adjust reaction stoichiometry (e.g., limiting acrylate equivalents) or employ low-temperature conditions (−78°C, LDA as base) to suppress side reactions .

Q. What are the best practices for validating compound stability under long-term storage?

- Methodological Answer : Conduct accelerated stability studies:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.